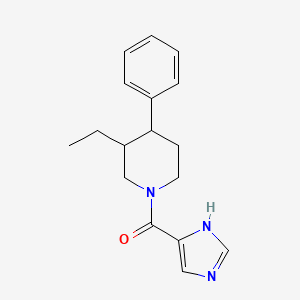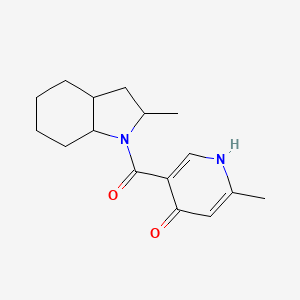![molecular formula C15H20FN3O2S B7585501 3-fluoro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]-N-propylbenzenesulfonamide](/img/structure/B7585501.png)
3-fluoro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]-N-propylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]-N-propylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FMPB, and it has been extensively studied for its biological and chemical properties. The purpose of
作用機序
The mechanism of action of FMPB is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX. Carbonic anhydrase IX is an enzyme that is overexpressed in various types of cancer cells, and its inhibition has been shown to have anticancer effects. Additionally, FMPB has been shown to inhibit bacterial growth by disrupting the cell membrane.
Biochemical and Physiological Effects:
FMPB has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that FMPB has potent inhibitory effects on carbonic anhydrase IX, which is a promising target for the treatment of cancer. Additionally, FMPB has been shown to have antibacterial activity against various strains of bacteria, including MRSA. In vivo studies have demonstrated that FMPB has a low toxicity profile and is well-tolerated by animals.
実験室実験の利点と制限
FMPB has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields. Additionally, FMPB has been shown to have potent inhibitory effects on carbonic anhydrase IX and antibacterial activity against various strains of bacteria. However, FMPB also has some limitations. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the mechanism of action of FMPB is not fully understood, which can limit its potential applications.
将来の方向性
There are several future directions for research on FMPB. One area of research is in the development of FMPB as a potential anticancer agent. Further studies are needed to fully understand the mechanism of action of FMPB and to optimize its potency and selectivity. Additionally, FMPB has potential applications in the development of new antibacterial agents. Further studies are needed to evaluate the efficacy of FMPB against various bacterial strains and to optimize its pharmacokinetic properties. Overall, FMPB is a promising compound that has the potential to have significant applications in various fields.
合成法
The synthesis of FMPB involves the reaction between 3-fluoro-5-methylbenzenesulfonyl chloride and N-(1-methylpyrazol-4-yl)propylamine. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained through a simple workup process. The yield of the reaction is typically high, and the purity of the product can be increased through recrystallization.
科学的研究の応用
FMPB has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the field of medicinal chemistry. FMPB has been shown to have potent inhibitory effects on carbonic anhydrase IX, which is a promising target for the treatment of cancer. Additionally, FMPB has been shown to have antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
3-fluoro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2S/c1-4-5-19(11-13-9-17-18(3)10-13)22(20,21)15-7-12(2)6-14(16)8-15/h6-10H,4-5,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQQTSUVSGLPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CN(N=C1)C)S(=O)(=O)C2=CC(=CC(=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one](/img/structure/B7585434.png)

![1-[2-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7585440.png)
![2-[2-(4-Chlorophenyl)azetidin-1-yl]acetamide](/img/structure/B7585445.png)

![N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B7585467.png)
![N-[1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-yl]acetamide](/img/structure/B7585470.png)
![N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide](/img/structure/B7585472.png)



![N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide](/img/structure/B7585527.png)
![[2-(1-Methylpyrrol-2-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7585535.png)